molecular formula C4H9NO4S B2741200 [(Ethylsulfonyl)amino]acetic acid CAS No. 923176-95-8

[(Ethylsulfonyl)amino]acetic acid

Cat. No. B2741200
M. Wt: 167.18
InChI Key: BIMGNSFDPAFWTK-UHFFFAOYSA-N
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Description

“[(Ethylsulfonyl)amino]acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C4H9NO4S and a molecular weight of 167.18 .


Synthesis Analysis

The synthesis of amino acids like “[(Ethylsulfonyl)amino]acetic acid” can involve various methods. One common method is the amidomalonate synthesis, which involves the alkylation of an alpha carbon with an alkyl halide . Another method involves the reductive amination of an α-keto acid .


Molecular Structure Analysis

The molecular structure of “[(Ethylsulfonyl)amino]acetic acid” is represented by the formula C4H9NO4S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.

Scientific Research Applications

Herbicide Action and Plant Physiology

[(Ethylsulfonyl)amino]acetic acid derivatives, such as chlorsulfuron, are primarily known for their role as sulfonylurea herbicides. These compounds inhibit the enzyme acetolactate synthase, crucial for the biosynthesis of valine and isoleucine, leading to the inhibition of plant growth. This action is highly specific and efficient, with low nanomolar I(50) values indicating significant sensitivity of the target enzyme to these herbicides (Ray, 1984). Further studies have identified the enzyme acetolactate synthase in higher plants as the site of action for sulfonylurea herbicides, including chlorsulfuron and sulfometuron methyl (Chaleff & Mauvais, 1984).

Chemical Synthesis and Analysis

[(Ethylsulfonyl)amino]acetic acid and its derivatives are utilized in chemical synthesis and analytical procedures. For instance, the synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents for coupling peptides to liposomes involves derivatives of [(Ethylsulfonyl)amino]acetic acid, showcasing its application in creating bioconjugates (Frisch, Boeckler, & Schuber, 1996). Additionally, these compounds play a role in the green and efficient synthesis of pyrazoles, demonstrating their versatility in organic synthesis (Moosavi‐Zare et al., 2013).

Drug Metabolism and Biocatalysis

Research has explored the application of biocatalysis to drug metabolism, using microorganisms to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, which are known for their role in enhancing AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor functions (Zmijewski et al., 2006). This approach enables the production of metabolites in sufficient quantities for structural characterization, aiding in drug development and analysis.

Environmental Chemistry

Perfluorochemicals, which may contain [(Ethylsulfonyl)amino]acetic acid derivatives, are studied for their occurrence and impact on the environment. These studies are crucial for understanding the environmental fate and transport of these persistent compounds, contributing to assessments of ecological and human health risks associated with their use and disposal (Nguyen, Reinhard, & Gin, 2011).

properties

IUPAC Name

2-(ethylsulfonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-2-10(8,9)5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMGNSFDPAFWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Ethylsulfonyl)amino]acetic acid

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